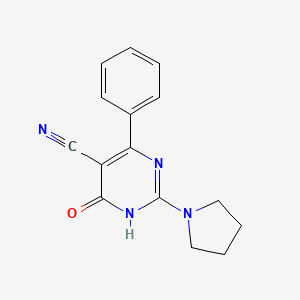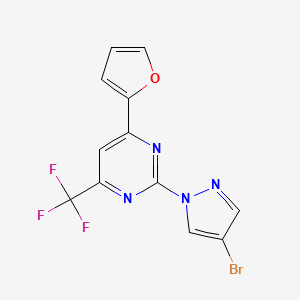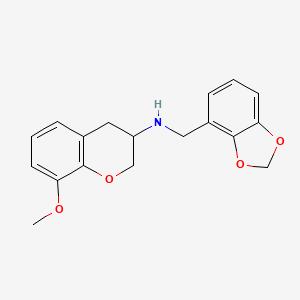
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile, also known as Pyrimidinedione, is a chemical compound with a molecular formula of C14H13N3O2. It is a synthetic compound that has been used in scientific research for its potential therapeutic applications.
作用机制
The mechanism of action of 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in cell growth, inflammation, and viral replication. 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in DNA synthesis. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the activity of the viral protease, which is involved in viral replication.
Biochemical and Physiological Effects:
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been found to inhibit viral replication by interfering with the activity of viral enzymes and proteins.
实验室实验的优点和局限性
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential therapeutic applications, and there is a significant amount of research available on its mechanism of action and biochemical and physiological effects. However, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on normal cells are not fully understood. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has not yet been tested in clinical trials, so its therapeutic potential in humans is not yet known.
未来方向
There are several future directions for research on 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone. One direction is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and exploring its potential as a combination therapy with other anti-cancer agents. Another direction is to investigate its potential as an anti-viral agent. This could involve studying its effects on other viruses and exploring its potential as a treatment for viral infections. Additionally, further research could be conducted to better understand its mechanism of action and its effects on normal cells.
合成方法
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of pyrrolidine with ethyl acetoacetate to produce 2-(1-pyrrolidinyl)acetoacetic acid ethyl ester. This compound is then reacted with phenyl isocyanate to produce 4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydropyrimidine-5-carbonitrile. The final step involves oxidation of the compound using potassium permanganate to produce 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone.
科学研究应用
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
属性
IUPAC Name |
6-oxo-4-phenyl-2-pyrrolidin-1-yl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c16-10-12-13(11-6-2-1-3-7-11)17-15(18-14(12)20)19-8-4-5-9-19/h1-3,6-7H,4-5,8-9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDSKVQDOZGNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)


![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)

![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)
![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-(2-pyridinyl)ethanamine](/img/structure/B5968417.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B5968420.png)
![1-(2-methyl-1H-imidazol-4-yl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B5968421.png)
